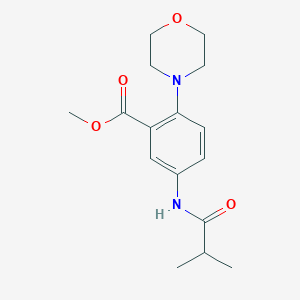
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate, also known as MIBB, is a chemical compound that belongs to the class of benzoic acid derivatives. It has been widely studied for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been shown to have a number of biochemical and physiological effects. In cancer cells, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In bacteria and fungi, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been shown to disrupt the cell membrane, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has several advantages for lab experiments. It is easy to synthesize and has a high purity, making it suitable for a wide range of experiments. Additionally, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been shown to have low toxicity, which makes it safe to handle in the lab. However, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has some limitations. It is not very water-soluble, which can make it difficult to use in aqueous solutions. Additionally, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate. One potential direction is the development of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate-based fluorescent probes for imaging biological systems. Another potential direction is the synthesis of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate derivatives with improved water solubility and longer half-lives. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate and its potential use in cancer therapy and antibiotic development.
Conclusion:
In conclusion, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate is a chemical compound that has been extensively studied for its potential use in various scientific research applications. Its synthesis method is simple and efficient, and it has been shown to have antiproliferative, antimicrobial, and antifungal properties. While Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate, including the development of fluorescent probes and the synthesis of derivatives with improved properties.
Métodos De Síntesis
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate can be synthesized using a simple and efficient method. The most commonly used method involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate. This method has been optimized to produce high yields of Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate with high purity.
Aplicaciones Científicas De Investigación
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been extensively studied for its potential use in various scientific research applications. It has been shown to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy. Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has also been shown to have antimicrobial and antifungal properties, which could be useful in the development of new antibiotics. Additionally, Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate has been studied for its potential use as a fluorescent probe for imaging biological systems.
Propiedades
Nombre del producto |
Methyl 5-(isobutyrylamino)-2-(4-morpholinyl)benzoate |
|---|---|
Fórmula molecular |
C16H22N2O4 |
Peso molecular |
306.36 g/mol |
Nombre IUPAC |
methyl 5-(2-methylpropanoylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C16H22N2O4/c1-11(2)15(19)17-12-4-5-14(13(10-12)16(20)21-3)18-6-8-22-9-7-18/h4-5,10-11H,6-9H2,1-3H3,(H,17,19) |
Clave InChI |
YYFOXIMENSJXTJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC |
SMILES canónico |
CC(C)C(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
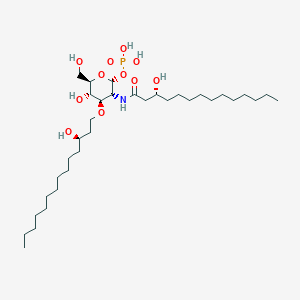
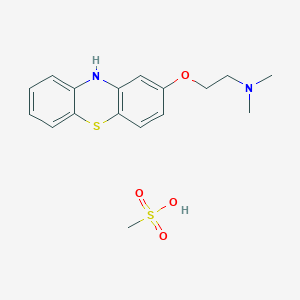

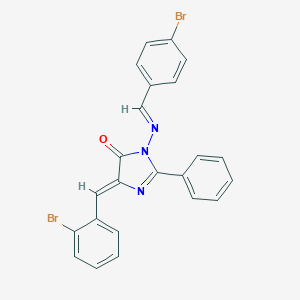

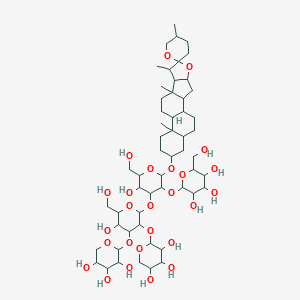
![N-{3-[(2,5-dichlorobenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236888.png)
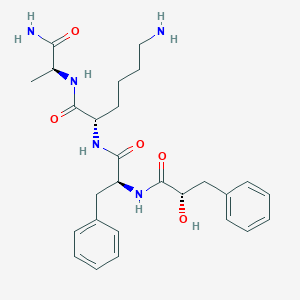
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B236897.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B236903.png)
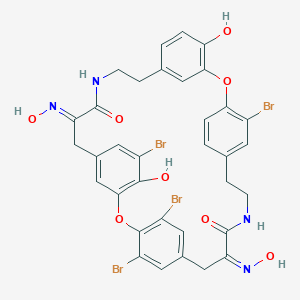
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B236916.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B236927.png)